![molecular formula C7H8ClF3N2S B2863744 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride CAS No. 2503205-21-6](/img/structure/B2863744.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
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Description
“2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles, which are related to the compound , has been achieved via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates, yielding moderate to good results .Scientific Research Applications
Synthesis and Structural Studies The compound 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine hydrochloride has been explored in various synthetic and structural studies due to its significance in medicinal chemistry and materials science. For instance, the study on transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis highlights the unexpected transition to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine, showcasing the compound's potential in generating novel chemical structures through reaction processes (Nedolya et al., 2018).
Anticancer Applications Several studies have focused on the synthesis of derivatives containing the 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine structure, investigating their potential anticancer activities. For instance, research into the synthesis and characterization of 5-substituted 4,5,6,7-tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives explored the anticancer efficacy of these compounds, highlighting the broad pharmacological potential of this chemical scaffold (Rao et al., 2018).
Novel Synthetic Routes and Chemical Reactions The compound also serves as a basis for developing new synthetic methodologies and understanding chemical reactions. Research on the formation of 2-substituted thiazolopyridines provided a more convenient synthetic route for preparing thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, demonstrating the compound's utility in facilitating novel chemical synthesis processes (El‐Hiti, 2003).
Charge Transfer Complexes The study of charge transfer complexes formed by heterocyclic thioamides and tetracyanoethylene, which includes derivatives similar to 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine, offers insights into the electronic interactions and stability of these complexes, providing a foundation for developing new materials with specific optical and electronic properties (Kolesnikova et al., 2017).
properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6;/h11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJOVNPOMFGHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
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